molecular formula C10H14N2O2 B015534 4-(Methylamino)-4-(3-pyridyl)butyric acid CAS No. 15569-99-0

4-(Methylamino)-4-(3-pyridyl)butyric acid

Cat. No.: B015534
CAS No.: 15569-99-0
M. Wt: 194.23 g/mol
InChI Key: WERGJLUDJRKXIV-UHFFFAOYSA-N
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Description

4-(Methylamino)-4-(3-pyridyl)butyric acid is an organic compound that features a pyridine ring attached to a butyric acid backbone with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-4-(3-pyridyl)butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 3-pyridinecarboxaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Addition of Butyric Acid: The final step involves the addition of butyric acid to the amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-4-(3-pyridyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Various amine derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

4-(Methylamino)-4-(3-pyridyl)butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-4-(3-pyridyl)butyric acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Amino)-4-(3-pyridyl)butyric acid: Lacks the methyl group on the amino group.

    4-(Methylamino)-4-(2-pyridyl)butyric acid: Has the pyridine ring in a different position.

    4-(Methylamino)-4-(4-pyridyl)butyric acid: Has the pyridine ring in a different position.

Uniqueness

4-(Methylamino)-4-(3-pyridyl)butyric acid is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(methylamino)-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERGJLUDJRKXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935272
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15569-99-0
Record name γ-(Methylamino)-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15569-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinebutanoic acid, gamma-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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